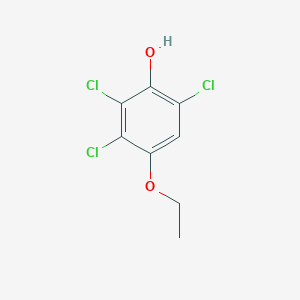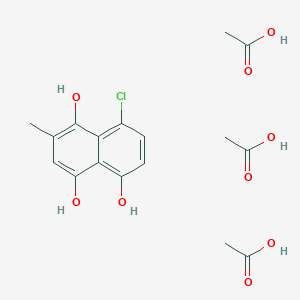
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is a complex organic compound that belongs to the class of naphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene in the presence of acetic acid, followed by hydroxylation to introduce the hydroxyl groups at the desired positions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the selective substitution and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalytic systems and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Dechlorinated or dehydroxylated naphthalene derivatives.
Substitution: Various halogenated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnaphthalene: Lacks the chlorine and hydroxyl groups, making it less reactive.
8-Chloro-2-methylnaphthalene: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
1,4,5-Trihydroxynaphthalene: Lacks the chlorine and methyl groups, affecting its lipophilicity and reactivity.
Uniqueness
Acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol is unique due to the combination of chlorine, methyl, and hydroxyl groups on the naphthalene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89475-06-9 |
|---|---|
Molekularformel |
C17H21ClO9 |
Molekulargewicht |
404.8 g/mol |
IUPAC-Name |
acetic acid;8-chloro-2-methylnaphthalene-1,4,5-triol |
InChI |
InChI=1S/C11H9ClO3.3C2H4O2/c1-5-4-8(14)10-7(13)3-2-6(12)9(10)11(5)15;3*1-2(3)4/h2-4,13-15H,1H3;3*1H3,(H,3,4) |
InChI-Schlüssel |
QCOCMXJVFTUGRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CC(=C2C(=C1)O)O)Cl)O.CC(=O)O.CC(=O)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)
![N-Ethyl-N'-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]urea](/img/structure/B14387017.png)
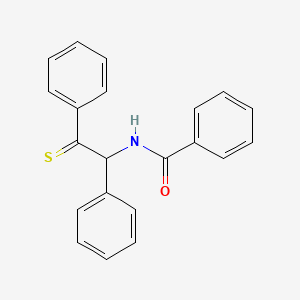
![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
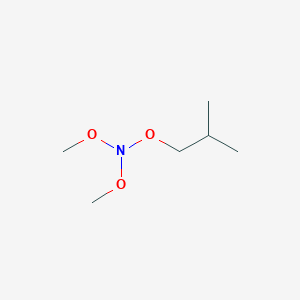
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
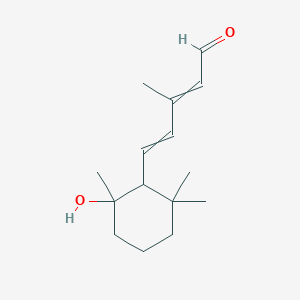
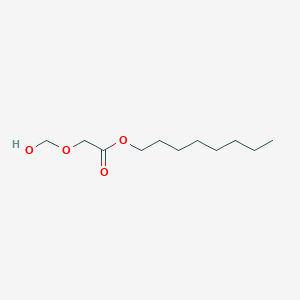
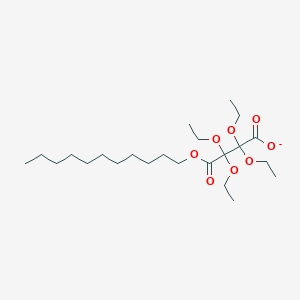
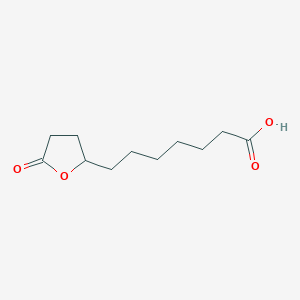

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
